APPT

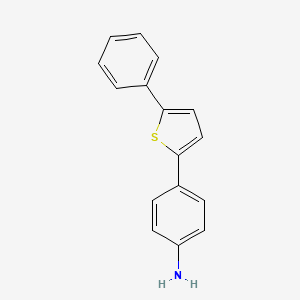

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H13NS |

|---|---|

Molecular Weight |

251.3 g/mol |

IUPAC Name |

4-(5-phenylthiophen-2-yl)aniline |

InChI |

InChI=1S/C16H13NS/c17-14-8-6-13(7-9-14)16-11-10-15(18-16)12-4-2-1-3-5-12/h1-11H,17H2 |

InChI Key |

DWHCYDWXLJOFFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)N |

Synonyms |

4-azido-7-phenylpyrazolo-(1,5a)-1,3,5-triazine APPT |

Origin of Product |

United States |

Foundational & Exploratory (aptt)

An In-depth Technical Guide to the Principle of the aPTT Coagulation Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Activated Partial Thromboplastin (B12709170) Time (aPTT) coagulation assay, a fundamental tool in hemostasis research and clinical diagnostics. We will delve into the core principles of the assay, the biochemical pathways it evaluates, detailed experimental protocols, and the interpretation of its results.

Core Principle of the aPTT Assay

The Activated Partial Thromboplastin Time (aPTT) assay is a laboratory test that measures the time it takes for a fibrin (B1330869) clot to form in a plasma sample after the addition of a contact activator, a partial thromboplastin reagent (phospholipids), and calcium.[1][2] It is a global screening test designed to assess the functionality of the intrinsic and common pathways of the coagulation cascade.[1][3]

The name of the assay itself provides clues to its mechanism:

-

Activated: An activator substance is added to initiate the intrinsic pathway of coagulation.[4]

-

Partial: The thromboplastin reagent is "partial" as it contains phospholipids (B1166683) but lacks tissue factor, which is the initiator of the extrinsic pathway. This ensures that only the intrinsic and common pathways are evaluated.

-

Thromboplastin: This refers to the phospholipid component that provides a surface for the interaction of coagulation factors.[1]

-

Time: The endpoint of the assay is the time, in seconds, required for the formation of a fibrin clot.[2]

The aPTT is sensitive to deficiencies or inhibitors of coagulation factors in the intrinsic pathway (Factors XII, XI, IX, VIII) and the common pathway (Factors X, V, II [prothrombin], and I [fibrinogen]).[4][5]

The Coagulation Cascade and the aPTT Assay

The coagulation cascade is a series of enzymatic reactions involving plasma proteins, known as coagulation factors, which ultimately leads to the formation of a stable fibrin clot. The aPTT assay specifically evaluates the integrity of two interconnected parts of this cascade:

-

The Intrinsic Pathway: This pathway is initiated in vitro by the contact of Factor XII with a negatively charged surface, provided by the activator in the aPTT reagent. This triggers a cascade of activations: Factor XIIa activates Factor XI, which in turn activates Factor IX. Factor IXa, along with its cofactor Factor VIIIa, forms a complex on the surface of phospholipids to activate Factor X.

-

The Common Pathway: This pathway begins with the activation of Factor X to Factor Xa. Factor Xa, along with its cofactor Factor Va, forms the prothrombinase complex on the phospholipid surface. This complex converts prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then cleaves fibrinogen (Factor I) to form fibrin monomers, which polymerize to form a soft fibrin clot. Thrombin also activates Factor XIII, which cross-links the fibrin polymers to form a stable, insoluble clot.

Experimental Protocol

The following provides a detailed methodology for performing a manual aPTT assay. Automated coagulometers follow a similar principle but with automated reagent dispensing and clot detection.

Reagents and Materials

-

aPTT Reagent: A lyophilized or liquid-stable reagent containing a contact activator (e.g., micronized silica, ellagic acid, or kaolin) and a phospholipid substitute (e.g., rabbit brain cephalin).[3][6]

-

Preparation: If lyophilized, reconstitute with the volume of distilled water specified by the manufacturer. Allow to sit for at least 30 minutes to ensure complete hydration.[6] Mix gently by inversion before use.

-

-

Calcium Chloride (CaCl2) Solution: Typically 0.020-0.025 M.[6]

-

Control Plasmas: Normal and abnormal control plasmas with known aPTT values are essential for quality control.

-

Patient/Sample Plasma: Platelet-poor plasma (PPP) obtained from citrated whole blood.

-

Collection: Collect whole blood in a tube containing 3.2% sodium citrate (B86180) anticoagulant in a 9:1 blood-to-anticoagulant ratio.[6]

-

Processing: Centrifuge the sample at approximately 2,500 x g for 15 minutes to obtain platelet-poor plasma.[6]

-

-

Equipment:

-

Water bath or heating block at 37°C ± 0.5°C.

-

Calibrated pipettes (50 µL or 100 µL).

-

Test tubes (borosilicate glass for manual detection).

-

Stopwatch.

-

Step-by-Step Procedure (Manual Method)

-

Pre-warming: Pre-warm the aPTT reagent and the calcium chloride solution to 37°C for at least 10-20 minutes.[6][7] Also, bring patient and control plasmas to room temperature before testing.

-

Plasma Incubation: Pipette 50 µL (or 100 µL, depending on the protocol) of the patient or control plasma into a clean test tube.[6] Place the tube in the 37°C water bath for 1-3 minutes to allow it to reach thermal equilibrium.[6][7]

-

Activation: Add 50 µL (or 100 µL) of the pre-warmed aPTT reagent to the plasma.[6] Start a stopwatch immediately for the activation/incubation period.

-

Incubation: Gently mix the plasma and aPTT reagent. Incubate the mixture at 37°C for a precise period, typically 3 to 5 minutes, as specified by the reagent manufacturer.[2][6] This step allows for the activation of the contact factors.

-

Initiation of Clotting: After the incubation period, forcibly add 50 µL (or 100 µL) of the pre-warmed calcium chloride solution to the tube and simultaneously start a second stopwatch.[6][7]

-

Clot Detection: Gently tilt the tube back and forth while observing for the formation of a visible fibrin clot. Stop the stopwatch as soon as the clot is detected.

-

Recording: Record the time in seconds. This is the aPTT value. Tests should be performed in duplicate to ensure accuracy.[6]

Quantitative Data and Interpretation

The reference range for a normal aPTT is typically between 25 and 40 seconds, but this can vary significantly between laboratories depending on the reagents and instrumentation used.[4][7] Therefore, each laboratory must establish its own reference range.

A prolonged aPTT indicates a delay in clot formation and can be due to a deficiency in one or more coagulation factors in the intrinsic or common pathways, or the presence of an inhibitor.

| Condition | Typical aPTT Result | Notes |

| Normal | 25 - 40 seconds | Varies by laboratory. |

| Factor VIII Deficiency (Hemophilia A) | Prolonged | The degree of prolongation is proportional to the severity of the deficiency. Generally, factor levels below 20-40% of normal will prolong the aPTT.[1] |

| Factor IX Deficiency (Hemophilia B) | Prolonged | Similar to Factor VIII deficiency, the aPTT is prolonged in proportion to the deficiency. |

| Factor XI Deficiency | Prolonged | Can be associated with a mild to moderate bleeding tendency. |

| Factor XII Deficiency | Prolonged | Does not typically cause a bleeding disorder.[4] |

| Common Pathway Factor Deficiencies | Prolonged | Deficiencies in Factors X, V, II, and fibrinogen will prolong the aPTT. |

| Unfractionated Heparin Therapy | Prolonged | The therapeutic range is often targeted at 1.5 to 2.5 times the baseline aPTT.[4] |

| Lupus Anticoagulant | Prolonged | An antiphospholipid antibody that paradoxically prolongs the in vitro aPTT but is associated with an increased risk of thrombosis in vivo. |

| Vitamin K Deficiency | Prolonged | Affects the synthesis of Factors II, IX, and X, leading to a prolonged aPTT.[4] |

| Disseminated Intravascular Coagulation (DIC) | Prolonged | Consumption of coagulation factors leads to a prolonged aPTT.[1] |

Mixing Studies

When an unexplained prolonged aPTT is observed, a mixing study is often performed to differentiate between a factor deficiency and the presence of an inhibitor.[1][8] The patient's plasma is mixed with an equal volume of normal pooled plasma, and the aPTT is repeated.

-

Correction: If the aPTT of the mixture corrects to within the normal range, it suggests a factor deficiency, as the normal plasma has supplied the missing factor(s).[8]

-

No Correction: If the aPTT of the mixture remains prolonged, it indicates the presence of an inhibitor (e.g., a specific factor inhibitor or a lupus anticoagulant) that is also acting on the factors in the normal plasma.[8]

Conclusion

The aPTT assay is a cornerstone of coagulation testing, providing valuable insights into the integrity of the intrinsic and common coagulation pathways. A thorough understanding of its principles, a meticulous experimental technique, and a systematic approach to result interpretation are crucial for researchers, scientists, and drug development professionals working in the fields of hemostasis, thrombosis, and anticoagulant therapy. This guide serves as a foundational resource for the effective application and interpretation of this vital laboratory tool.

References

- 1. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 2. labcarediagnostics.com [labcarediagnostics.com]

- 3. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 4. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 5. atlas-medical.com [atlas-medical.com]

- 6. linear.es [linear.es]

- 7. agdbio.com [agdbio.com]

- 8. derangedphysiology.com [derangedphysiology.com]

The Intrinsic Pathway of Coagulation and its Assessment by the Activated Partial Thromboplastin Time (aPTT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the intrinsic pathway of coagulation and the laboratory test used to assess its function, the Activated Partial Thromboplastin (B12709170) Time (aPTT). This document will delve into the molecular mechanisms of the contact activation system, detail the experimental protocol for the aPTT assay, and present relevant quantitative data for researchers and professionals in drug development.

The Intrinsic Pathway: A Cascade of Amplification

The intrinsic pathway, also known as the contact activation pathway, is a crucial component of the secondary hemostasis process, leading to the formation of a stable fibrin (B1330869) clot.[1][2] This cascade of enzymatic reactions is initiated when blood comes into contact with a negatively charged surface, triggering a series of sequential protein activations.[3][4] While the extrinsic pathway is now understood to be the primary initiator of coagulation in vivo, the intrinsic pathway plays a significant role in amplifying thrombin generation and is a key focus of both diagnostic testing and therapeutic intervention.[5][6]

The key components of the intrinsic pathway include a series of zymogens (inactive enzyme precursors) that are sequentially converted into active serine proteases.[2] These factors are Factors XII, XI, IX, and VIII.[7][8] Additionally, two important cofactors, prekallikrein (PK) and high-molecular-weight kininogen (HMWK), are essential for the initial contact activation phase.[3][9]

The cascade begins with the binding of Factor XII (Hageman Factor) to a negatively charged surface, such as exposed subendothelial collagen at a site of vascular injury.[2] This binding induces a conformational change in Factor XII, leading to its autoactivation to Factor XIIa.[9] Factor XIIa then activates prekallikrein to kallikrein.[9] Kallikrein, in a positive feedback loop, reciprocally activates more Factor XII, significantly amplifying the initial signal.[9] High-molecular-weight kininogen acts as a cofactor in these initial steps, facilitating the interaction of Factor XII and prekallikrein on the activating surface.[3][9]

Activated Factor XII (FXIIa) then cleaves and activates Factor XI (FXI) to Factor XIa.[2] Subsequently, Factor XIa, in the presence of calcium ions (Ca²⁺), activates Factor IX (FIX) to Factor IXa.[10][11] Factor IXa then forms a complex with its cofactor, activated Factor VIII (FVIIIa), on a phospholipid surface. This complex, known as the "tenase complex," is responsible for the activation of Factor X (FX) to Factor Xa.[12] The formation of Factor Xa marks the convergence of the intrinsic and extrinsic pathways into the common pathway, which ultimately leads to the generation of thrombin and the formation of a fibrin clot.[2][12]

Quantitative Data for Intrinsic Pathway Factors

The following table summarizes key quantitative parameters for the coagulation factors involved in the intrinsic pathway. These values are essential for understanding the dynamics of the coagulation cascade and for interpreting laboratory results.

| Factor | Name(s) | Plasma Concentration (µg/mL) | Half-life (hours) |

| Factor XII | Hageman Factor | 27-45 | 48-70 |

| Prekallikrein (PK) | Fletcher Factor | 35-50 | ~35 |

| High-Molecular-Weight Kininogen (HMWK) | Fitzgerald Factor | 70-90 | ~154 |

| Factor XI | Plasma Thromboplastin Antecedent | 3-7 | 40-80 |

| Factor IX | Christmas Factor | 3-5 | 18-30 |

| Factor VIII | Antihemophilic Factor | 0.1-0.2 | 8-12 |

Note: Plasma concentrations and half-lives can vary between individuals and are influenced by various physiological and pathological conditions.[13][14]

The Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT is a fundamental coagulation screening test that evaluates the integrity of the intrinsic and common pathways.[15][16] It measures the time, in seconds, for plasma to form a fibrin clot after the addition of a contact activator and a phospholipid substitute in the presence of calcium.[15] A prolonged aPTT can indicate a deficiency in one or more of the intrinsic or common pathway factors, the presence of an inhibitor (such as heparin or a lupus anticoagulant), or other conditions affecting coagulation.[17][18]

Principle of the aPTT Assay

The aPTT test mimics the initiation of the intrinsic pathway in vitro.[19] The key steps are:

-

Contact Activation: A negatively charged substance is added to the patient's platelet-poor plasma to activate Factor XII.[15] Common activators include silica, ellagic acid, or kaolin.[15][19]

-

Provision of a Phospholipid Surface: A partial thromboplastin reagent, which contains phospholipids (B1166683) (historically derived from sources like rabbit brain), provides a surface for the assembly of the tenase and prothrombinase complexes.[19][20] This substitutes for the surface of activated platelets in vivo.

-

Initiation of Clotting: Calcium chloride is added to the mixture, initiating the coagulation cascade by enabling the calcium-dependent steps of the intrinsic and common pathways.[10][15]

-

Clot Detection: The time taken for a fibrin clot to form is measured, either manually or, more commonly, by automated optical or mechanical methods.[15]

Experimental Protocol for aPTT

The following provides a detailed methodology for performing a manual aPTT. Automated procedures will vary depending on the specific analyzer and reagent system used.

Materials:

-

Patient's citrated platelet-poor plasma

-

Normal control plasma

-

aPTT reagent (containing a contact activator and phospholipids)[19][20]

-

0.025 M Calcium Chloride (CaCl₂) solution[20]

-

Water bath at 37°C

-

Coagulation tubes (borosilicate glass for manual methods)[5]

-

Calibrated pipettes

-

Stopwatch

Procedure:

-

Sample and Reagent Preparation:

-

Ensure all samples (patient and control plasma) and reagents (aPTT reagent and CaCl₂) are brought to 37°C in the water bath.[21]

-

Gently mix all reagents and plasma samples before use.

-

-

Incubation:

-

Clot Initiation and Timing:

-

After the incubation period, while keeping the tube in the water bath, forcibly add 100 µL of the pre-warmed CaCl₂ solution to the tube and simultaneously start a second stopwatch.[19][21]

-

Immediately begin to gently tilt the tube back and forth, observing for the formation of a fibrin clot.

-

Stop the stopwatch as soon as the first visible signs of a clot appear. This is the aPTT in seconds.

-

-

Quality Control:

-

Perform the test in duplicate for both the patient and the normal control plasma.[20]

-

The results for the normal control should fall within the established reference range for the laboratory.

-

Interpretation of aPTT Results:

| aPTT Result | Possible Interpretation |

| Normal | Suggests normal function of the intrinsic and common pathways. A typical reference range is 25-35 seconds, but this can vary significantly between laboratories and reagent/instrument systems.[16][22] |

| Prolonged | May indicate a deficiency of one or more coagulation factors (XII, XI, IX, VIII, X, V, II, or fibrinogen), the presence of an inhibitor (e.g., heparin, lupus anticoagulant, or a specific factor inhibitor), vitamin K deficiency, or liver disease.[17][18] |

| Shortened | Less common, but may be associated with an increased risk of thrombosis. |

It is crucial for each laboratory to establish its own reference range based on its specific patient population, reagents, and instrumentation.

aPTT Mixing Studies

When a prolonged aPTT is observed, a mixing study is often performed to differentiate between a factor deficiency and the presence of an inhibitor.[23][24] The patient's plasma is mixed with an equal volume of normal pooled plasma (which contains normal levels of all coagulation factors), and the aPTT is repeated.[7][24]

-

Correction: If the aPTT of the mixture corrects to within the normal range, it suggests a factor deficiency.[7][23]

-

No Correction: If the aPTT of the mixture remains prolonged, it indicates the presence of an inhibitor.[7][23]

Visualizing the Pathways and Protocols

To further elucidate the complex interactions and workflows, the following diagrams have been generated using Graphviz.

Intrinsic Coagulation Pathway

Caption: The intrinsic pathway of coagulation, a cascade of enzymatic reactions.

aPTT Experimental Workflow

Caption: A simplified workflow for the manual aPTT experiment.

Conclusion

A thorough understanding of the intrinsic coagulation pathway and the principles of the aPTT assay is fundamental for researchers and professionals in hematology and drug development. The aPTT remains a cornerstone for screening for deficiencies in the intrinsic pathway and for monitoring anticoagulant therapies like heparin. This guide has provided a detailed overview of the molecular events, a practical experimental protocol, and essential quantitative data to aid in the design and interpretation of studies in this field. Careful attention to pre-analytical variables and robust quality control are paramount for obtaining accurate and clinically meaningful aPTT results.

References

- 1. teachmephysiology.com [teachmephysiology.com]

- 2. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. youtube.com [youtube.com]

- 6. Coagulation and the Clotting Cascade - almostadoctor [almostadoctor.co.uk]

- 7. learnhaem.com [learnhaem.com]

- 8. Biochemistry, Clotting Factors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. droracle.ai [droracle.ai]

- 11. quora.com [quora.com]

- 12. assaygenie.com [assaygenie.com]

- 13. droracle.ai [droracle.ai]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 16. litfl.com [litfl.com]

- 17. Isolated Prolongation of Activated Partial Thromboplastin Time: Not Just Bleeding Risk! - PMC [pmc.ncbi.nlm.nih.gov]

- 18. litfl.com [litfl.com]

- 19. labcarediagnostics.com [labcarediagnostics.com]

- 20. linear.es [linear.es]

- 21. agdbio.com [agdbio.com]

- 22. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 23. droracle.ai [droracle.ai]

- 24. medschool.co [medschool.co]

The Cornerstone of Intrinsic Pathway Assessment: A Technical Guide to the Role of Contact Activators in the aPTT Test

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Activated Partial Thromboplastin (B12709170) Time (aPTT) test is a fundamental screening assay in coagulation diagnostics, providing critical insights into the integrity of the intrinsic and common pathways of the coagulation cascade. At the heart of this assay lies the pivotal role of contact activators, substances that initiate the cascade by activating Factor XII (FXII). The choice of contact activator—most commonly silica (B1680970), kaolin (B608303), or ellagic acid—profoundly influences the performance characteristics of the aPTT test, including its sensitivity to factor deficiencies, heparin therapy, and lupus anticoagulants. This in-depth technical guide elucidates the core principles of contact activation in the aPTT test, delves into the distinct mechanisms of action of various activators, and provides a comparative analysis of their performance. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows are presented to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required for the proficient application and interpretation of this essential coagulation assay.

Introduction to the aPTT Test and the Contact Activation System

The Activated Partial Thromboplastin Time (aPTT) is a laboratory test that measures the time it takes for a fibrin (B1330869) clot to form in a plasma sample after the addition of a contact activator, a phospholipid substitute (partial thromboplastin), and calcium.[1] It is a global screening test for deficiencies or inhibitors of the coagulation factors in the intrinsic and common pathways, including Factors XII, XI, IX, VIII, X, V, prothrombin, and fibrinogen.[2][3]

The initiation of the intrinsic pathway in the aPTT test is triggered by the Contact Activation System (CAS) . This system comprises a group of plasma proteins: Factor XII (FXII), prekallikrein (PK), and high molecular weight kininogen (HK).[4] The process is initiated when FXII binds to a negatively charged surface provided by the contact activator. This binding induces a conformational change in FXII, leading to its autoactivation and the generation of the serine protease, FXIIa.[5][6] FXIIa then activates prekallikrein to kallikrein, which in turn reciprocally activates more FXII, amplifying the initial signal.[6] FXIIa also activates Factor XI to FXIa, committing the coagulation cascade to the formation of a fibrin clot.[4]

Types of Contact Activators and Their Mechanisms of Action

The choice of contact activator is a critical variable in the aPTT assay, with each type possessing a unique mechanism of action and influencing the test's performance characteristics. The most commonly used activators are silica, kaolin, and ellagic acid.[2]

Silica

-

Mechanism of Action: Micronized or colloidal silica provides a negatively charged particulate surface that promotes the binding and activation of FXII.[7] The interaction between the negatively charged silica surface and positively charged amino acid residues in FXII is thought to induce a conformational change in FXII, rendering it more susceptible to proteolytic activation.[8] This leads to the initiation of the contact activation cascade.

Kaolin

-

Mechanism of Action: Kaolin, a hydrous aluminum silicate, is a particulate activator that also presents a negatively charged surface for FXII binding.[9] Similar to silica, the binding of FXII to the kaolin surface is believed to induce conformational changes that facilitate its autoactivation and subsequent activation of the contact system.[9] Kaolin's opacity can interfere with optical clot detection methods, making it less suitable for automated analyzers.[2]

Ellagic Acid

-

Mechanism of Action: Ellagic acid is a soluble, non-particulate activator. Its mechanism is more complex, as it requires the presence of metal ions to form insoluble complexes that are the actual activating species.[10][11][12] These ellagic acid-metal ion complexes provide the necessary surface for the binding and activation of FXII.

Data Presentation: Comparative Performance of Contact Activators

The selection of a contact activator has a significant impact on the aPTT test's sensitivity to various clinical conditions. The following tables summarize the quantitative data on the performance of silica, kaolin, and ellagic acid in different applications.

| Contact Activator | Sensitivity to Factor VIII Deficiency (% Factor Activity) | Sensitivity to Factor IX Deficiency (% Factor Activity) | Sensitivity to Factor XI Deficiency | Sensitivity to Factor XII Deficiency | Sensitivity to Prekallikrein Deficiency | Sensitivity to High-Molecular-Weight Kininogen Deficiency |

| Silica (micronized) | Similar to ellagic acid[13] | Less sensitive than ellagic acid (prolonged at ≤12% activity)[14] | Detected equally well as other activators[13] | Similar to ellagic acid[13] | Insensitive to all but severe deficiencies[13] | Insensitive to all but severe deficiencies[13] |

| Kaolin | Less sensitive than ellagic acid (prolonged at ≤35% activity)[14] | Least sensitive[13] | Detected equally well as other activators[13] | Less sensitive than silica and ellagic acid[13] | Unable to detect deficiency[13] | Insensitive to all but severe deficiencies[13] |

| Ellagic Acid | Most sensitive (prolonged at 50% activity)[14] | More sensitive than silica[13] | Detected equally well as other activators[13] | Similar to silica[13] | Insensitive to all but severe deficiencies[13] | Insensitive to all but severe deficiencies[13] |

Table 1: Sensitivity of aPTT Contact Activators to Coagulation Factor Deficiencies

| Contact Activator | Sensitivity to Lupus Anticoagulant (LA) | Suitability for Heparin Monitoring |

| Silica | Generally considered sensitive, often recommended for LA screening.[15] | Suitable for routine coagulation testing and heparin monitoring.[15] |

| Kaolin | Can be used for LA detection, particularly in the Kaolin Clotting Time (KCT) test. | Often used in monitoring patients receiving heparin therapy.[15] |

| Ellagic Acid | Can be highly sensitive to LA, particularly in reagents with low phospholipid concentrations.[15] | Suitable for heparin monitoring. |

Table 2: Performance of aPTT Contact Activators in Detecting Inhibitors and Monitoring Anticoagulant Therapy

| Contact Activator | Advantages | Disadvantages |

| Silica | - Good sensitivity to factor deficiencies. - Suitable for automated systems. - Widely used and well-characterized. | - Can be less sensitive to Factor IX deficiency compared to ellagic acid.[14] - Performance can vary between different silica preparations. |

| Kaolin | - Historically the first activator used in the "activated" PTT. - Effective in certain specialized tests like the Kaolin Clotting Time. | - Opacity interferes with optical clot detection, making it less suitable for modern automated analyzers.[2] - Generally less sensitive to factor deficiencies compared to other activators.[13] |

| Ellagic Acid | - Soluble activator, which can offer better reagent stability. - Generally shows high sensitivity to factor deficiencies, especially Factor VIII.[14] - Can be highly sensitive to lupus anticoagulant.[15] | - Mechanism is more complex, requiring metal ions for activation.[10] - Rapid inactivation of activated Factors XII and XI has been reported with some ellagic acid-based reagents.[16] |

Table 3: Advantages and Disadvantages of Common aPTT Contact Activators

Experimental Protocols

Standard aPTT Test Protocol (Manual Method)

This protocol outlines the fundamental steps for performing a manual aPTT test. For automated methods, refer to the specific instrument's operating manual.

Materials:

-

Patient and control platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator and phospholipid)

-

0.025 M Calcium Chloride (CaCl₂) solution

-

Water bath at 37°C

-

Stopwatch

-

Test tubes

Procedure:

-

Pre-warm the CaCl₂ solution and the aPTT reagent to 37°C.

-

Pipette 100 µL of patient or control PPP into a clean test tube.

-

Incubate the plasma at 37°C for 1-2 minutes.

-

Add 100 µL of the pre-warmed aPTT reagent to the test tube.

-

Start a stopwatch and incubate the plasma-reagent mixture for the manufacturer-specified activation time (typically 3-5 minutes) at 37°C.

-

At the end of the incubation period, forcefully add 100 µL of the pre-warmed CaCl₂ solution to the test tube and simultaneously start a second stopwatch.

-

Gently tilt the tube back and forth and observe for the formation of a fibrin clot.

-

Stop the second stopwatch as soon as the clot is formed and record the time in seconds. This is the aPTT.

-

Perform all tests in duplicate.

Protocol for Comparative Evaluation of aPTT Contact Activators

This protocol provides a framework for the systematic evaluation and comparison of different aPTT reagents with varying contact activators.

Objective: To compare the performance characteristics (e.g., reference interval, sensitivity to factor deficiencies, heparin sensitivity) of different aPTT reagents.

Materials:

-

A panel of normal donor plasmas (at least 20)

-

Factor-deficient plasmas (e.g., Factor VIII, IX, XI deficient)

-

Pooled normal plasma (PNP)

-

Unfractionated heparin

-

Multiple aPTT reagents with different contact activators (e.g., silica-based, kaolin-based, ellagic acid-based)

-

Coagulation analyzer or manual testing setup

-

Calcium Chloride (0.025 M)

Procedure:

-

Reference Interval Determination:

-

Test the panel of normal donor plasmas with each aPTT reagent according to the standard aPTT protocol.

-

Calculate the mean, standard deviation, and reference interval (mean ± 2 SD) for each reagent.

-

-

Sensitivity to Factor Deficiencies:

-

Prepare serial dilutions of factor-deficient plasmas with PNP to create a range of factor activities (e.g., 100% down to <1%).

-

Perform the aPTT test on each dilution with each of the aPTT reagents.

-

Plot the aPTT clotting time (in seconds) against the factor activity (%) for each reagent.

-

Determine the sensitivity of each reagent by identifying the factor activity level at which the aPTT becomes prolonged beyond the upper limit of the established reference interval.

-

-

Heparin Sensitivity:

-

Spike aliquots of PNP with increasing concentrations of unfractionated heparin (e.g., 0 to 1.0 IU/mL).

-

Perform the aPTT test on each heparinized plasma sample with each aPTT reagent.

-

Plot the aPTT clotting time (in seconds) against the heparin concentration (IU/mL) for each reagent.

-

Determine the therapeutic range for each reagent that corresponds to a heparin concentration of 0.3-0.7 IU/mL (as determined by an anti-Xa assay).

-

Quality Control:

-

Run normal and abnormal commercial controls with each batch of tests.

-

Ensure that control values fall within the established acceptable ranges.

-

Follow CLSI guideline H47 for detailed quality control procedures.[17][18][19][20]

Mandatory Visualizations

Caption: The contact activation pathway is initiated by the binding of Factor XII to a negatively charged surface.

References

- 1. What should be the laboratory approach against isolated prolongation of a activated partial thromboplastin time? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 3. Surface dependent contact activation of factor XII and blood plasma coagulation induced by mixed thiol surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elearning.wfh.org [elearning.wfh.org]

- 5. Factor XII: What Does It Contribute To Our Understanding Of The Physiology and Pathophysiology of Hemostasis & Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of surface in surface-dependent activation of Hageman factor (blood coagulation factor XII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Silica nanoparticles induced the pre-thrombotic state in rats via activation of coagulation factor XII and the JNK-NF-κB/AP-1 pathway - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Characterization and Hemostatic Potential of Two Kaolins from Southern China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immobilized transition metals stimulate contact activation and drive factor XII-mediated coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of intrinsic blood coagulation by ellagic acid: insoluble ellagic acid-metal ion complexes are the activating species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scite.ai [scite.ai]

- 13. Sensitivity of three activated partial thromboplastin time reagents to coagulation factor deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of the sensitivity of commercial APTT reagents in the detection of mild coagulopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biodatacorp.com [biodatacorp.com]

- 16. Rapid loss of factor XII and XI activity in ellagic acid-activated normal plasma: role of plasma inhibitors and implications for automated activated partial thromboplastin time recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fartest.ir [fartest.ir]

- 18. Standard Norge | standard.no. CLSI H47-A2 [online.standard.no]

- 19. webstore.ansi.org [webstore.ansi.org]

- 20. scribd.com [scribd.com]

Unraveling the Clinical Significance of Activated Partial Thromboplastin Time: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The activated partial thromboplastin (B12709170) time (aPTT) is a cornerstone of coagulation testing, providing a critical window into the integrity of the intrinsic and common pathways of the coagulation cascade. This in-depth technical guide explores the multifaceted clinical significance of aPTT, offering a comprehensive resource for researchers, scientists, and drug development professionals. From its fundamental role in hemostasis to its application in monitoring anticoagulant therapy and diagnosing complex bleeding and thrombotic disorders, this guide provides the essential data, experimental protocols, and pathway visualizations necessary for a thorough understanding of this vital laboratory parameter.

The Coagulation Cascade and the Role of aPTT

The aPTT test assesses the functionality of the intrinsic and common pathways of the coagulation cascade.[1][2][3][4] This intricate series of enzymatic reactions culminates in the formation of a stable fibrin (B1330869) clot, essential for preventing blood loss following vascular injury. The intrinsic pathway is initiated by the activation of Factor XII upon contact with a negatively charged surface, while the common pathway begins with the activation of Factor X.[3][4] The aPTT measures the time, in seconds, for clot formation to occur after the addition of a contact activator and phospholipids (B1166683) to a plasma sample.[1][2][5][6]

References

- 1. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 2. labtestsonline.org.uk [labtestsonline.org.uk]

- 3. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Partial thromboplastin time - Wikipedia [en.wikipedia.org]

- 6. APTT | HE [hematology.mlsascp.com]

Navigating the Clotting Cascade: An In-depth Technical Guide to Exploratory Research on Novel Anticoagulants Using the Activated Partial Thromboplastin Time (aPTT) Assay

For Researchers, Scientists, and Drug Development Professionals

The quest for safer and more effective anticoagulants is a critical endeavor in modern medicine. The activated partial thromboplastin (B12709170) time (aPTT) assay, a cornerstone of coagulation testing, remains a vital tool in the exploratory research and development of these novel therapeutic agents. This technical guide provides a comprehensive overview of the principles, methodologies, and data interpretation associated with using the aPTT for the preclinical evaluation of new anticoagulant candidates, with a focus on direct thrombin inhibitors and factor Xa (FXa) inhibitors.

The Activated Partial Thromboplastin Time (aPTT): A Window into the Intrinsic and Common Coagulation Pathways

The aPTT test assesses the functionality of the intrinsic and common pathways of the coagulation cascade.[1][2] The process is initiated by the activation of factor XII, which triggers a series of enzymatic reactions involving factors XI, IX, and VIII (intrinsic pathway), ultimately leading to the activation of factor X.[3] Factor Xa, in conjunction with factor Va, then converts prothrombin (Factor II) to thrombin, which in turn cleaves fibrinogen to form a fibrin (B1330869) clot (common pathway).[3][4]

Novel oral anticoagulants (NOACs) exert their effect by targeting specific factors within this cascade. Direct thrombin inhibitors, such as dabigatran (B194492), directly bind to and inhibit thrombin (Factor IIa), while direct Factor Xa inhibitors, including rivaroxaban (B1684504) and apixaban (B1684502), target activated Factor X.[5][6] By inhibiting these key enzymes, these anticoagulants prolong the time it takes for a clot to form, a change that can be quantitatively measured by the aPTT assay.[5]

Quantitative Data Presentation: aPTT Prolongation by Novel Anticoagulants

The following tables summarize the in vitro effects of representative novel anticoagulants on the aPTT. It is crucial to note that aPTT results are highly dependent on the specific reagents and analytical systems used.[7][8] The data presented here are for illustrative purposes and highlight the general dose-dependent relationship between anticoagulant concentration and aPTT prolongation.

Table 1: In Vitro Effect of Dabigatran (Direct Thrombin Inhibitor) on aPTT

| Dabigatran Concentration (ng/mL) | Mean aPTT (seconds) | Notes |

| 0 (Baseline) | ~25-35 | Normal reference range can vary. |

| 25 | Prolonged | Linear increase at lower concentrations.[9] |

| 50 | Prolonged | |

| 75 | Prolonged | |

| 100 | Prolonged | |

| 125 | Prolonged | |

| 150 | Prolonged | |

| 200 | Significantly Prolonged | Relationship becomes curvilinear at higher concentrations. |

| 300 | Significantly Prolonged | Decreasing sensitivity at supratherapeutic levels.[7][9] |

| 400 | Significantly Prolonged | |

| 500 | Significantly Prolonged |

Data synthesized from a multicenter in vitro study. Absolute aPTT values vary significantly between laboratories and reagents.[9]

Table 2: In Vitro Effect of Rivaroxaban (Direct FXa Inhibitor) on aPTT

| Rivaroxaban Concentration (ng/mL) | aPTT Prolongation | Notes |

| 0 (Baseline) | Normal | Baseline aPTT within reference range. |

| Therapeutic Range | Dose-dependent prolongation | The relationship is often curvilinear.[10] |

| Supratherapeutic Range | Further prolongation | Sensitivity and absolute prolongation are highly reagent-dependent.[5][10] |

Specific aPTT values in seconds for rivaroxaban are less consistently reported in the literature due to high inter-reagent variability. The effect is generally less pronounced than that of direct thrombin inhibitors.

Table 3: In Vitro Effect of Apixaban (Direct FXa Inhibitor) on aPTT

| Apixaban Concentration (ng/mL) | aPTT Prolongation | Notes |

| 0 (Baseline) | Normal | Baseline aPTT within reference range. |

| 41 | Minimal | Apixaban has a very limited effect on aPTT.[11] |

| 94 | Minimal | |

| 225 | Minimal (~1.15 times baseline) | Not considered a sensitive assay for monitoring apixaban.[11] |

Experimental Protocols

Materials and Reagents

-

Coagulation Analyzer: Automated or semi-automated photo-optical or mechanical clot detection system.

-

Water Bath or Incubator: Maintained at 37°C ± 0.5°C.[12][13]

-

Pipettes: Calibrated precision pipettes.

-

Test Tubes/Cuvettes: Plastic or siliconized glass.[12]

-

Platelet-Poor Plasma (PPP): Prepared from citrated whole blood.

-

aPTT Reagent: Contains a contact activator (e.g., silica, kaolin, or ellagic acid) and a phospholipid substitute (cephalin).[1][14] Store as recommended by the manufacturer.

-

Calcium Chloride (CaCl2) Solution: Typically 0.025 M, pre-warmed to 37°C.[15]

-

Novel Anticoagulant Stock Solutions: Prepared in an appropriate solvent and serially diluted to desired concentrations.

-

Control Plasma: Normal and abnormal control plasmas for quality control.

Preparation of Platelet-Poor Plasma (PPP)

-

Collect whole blood into a tube containing 3.2% sodium citrate (B86180) anticoagulant in a 9:1 blood-to-anticoagulant ratio.[12]

-

Gently invert the tube several times to ensure proper mixing.

-

Centrifuge the sample at approximately 2500 x g for 15 minutes to separate the plasma.[12][13]

-

Carefully aspirate the supernatant (plasma) into a clean plastic tube, avoiding the platelet-rich layer.

-

The PPP can be used immediately or stored frozen at -20°C or below for later analysis.[12]

In Vitro aPTT Assay Procedure for Novel Anticoagulant Screening

-

Reagent and Sample Preparation:

-

Thaw frozen PPP and novel anticoagulant stock solutions at 37°C.

-

Prepare serial dilutions of the novel anticoagulant in PPP to achieve the desired final concentrations for testing.

-

Pre-warm the aPTT reagent and CaCl2 solution to 37°C.[1]

-

-

Assay Protocol (Manual Method Example):

-

Pipette 100 µL of the plasma sample (containing the novel anticoagulant at a specific concentration or a control) into a pre-warmed test tube.[13]

-

Add 100 µL of the pre-warmed aPTT reagent to the test tube.[13]

-

Start a stopwatch and incubate the mixture for a precise activation time (typically 3 to 5 minutes) at 37°C.[12][13]

-

At the end of the incubation period, forcibly add 100 µL of the pre-warmed CaCl2 solution to the tube and simultaneously start a second stopwatch.[13]

-

Continuously observe the tube for clot formation (e.g., by tilting the tube).

-

Stop the stopwatch as soon as the first visible fibrin clot is formed.

-

Record the clotting time in seconds.

-

-

Automated Method:

-

Data Analysis:

-

Perform each measurement in duplicate or triplicate to ensure precision.

-

Calculate the mean aPTT for each anticoagulant concentration.

-

Plot the mean aPTT (in seconds) against the anticoagulant concentration to generate a dose-response curve.

-

Visualizing Pathways and Workflows

Coagulation Cascade and aPTT

The following diagram illustrates the intrinsic and common pathways of the coagulation cascade, which are evaluated by the aPTT assay.

Caption: Intrinsic and common coagulation pathways measured by aPTT.

Experimental Workflow for aPTT-based Anticoagulant Screening

This diagram outlines the typical workflow for screening novel anticoagulants using the aPTT assay.

References

- 1. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 2. Coagulation - Wikipedia [en.wikipedia.org]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Coagulation Testing For New Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effect of dabigatran on the activated partial thromboplastin time and thrombin time as determined by the Hemoclot thrombin inhibitor assay in patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dabigatran effects on the international normalized ratio, activated partial thromboplastin time, thrombin time, and fibrinogen: a multicenter, in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Influence of apixaban on commonly used coagulation assays: results from the Belgian national External Quality Assessment Scheme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. linear.es [linear.es]

- 13. liofilchem.net [liofilchem.net]

- 14. biodatacorp.com [biodatacorp.com]

- 15. atlas-medical.com [atlas-medical.com]

- 16. APTT | HE [hematology.mlsascp.com]

A Technical Guide to the Mechanism of Heparin's Effect on Activated Partial Thromboplastin Time (aPTT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unfractionated heparin (UFH) is a cornerstone parenteral anticoagulant utilized in the treatment and prevention of thromboembolic disorders.[1] Its therapeutic effect is mediated through a complex interaction with the endogenous coagulation cascade. Monitoring of UFH therapy is critical due to its variable anticoagulant response among patients.[2] The activated partial thromboplastin (B12709170) time (aPTT) serves as the primary laboratory assay for this purpose, reflecting heparin's influence on specific clotting factors.[3][4] This technical guide provides an in-depth exploration of the biochemical mechanism by which heparin prolongs the aPTT, details the experimental protocols for its measurement, and presents the quantitative parameters for therapeutic monitoring.

The Molecular Mechanism of Unfractionated Heparin (UFH)

Heparin does not possess intrinsic anticoagulant activity; instead, it functions as an indirect anticoagulant by acting as a catalyst to accelerate the action of Antithrombin (AT), a natural inhibitor of coagulation proteases.[1][5][6]

The anticoagulant effect of heparin is critically dependent on its binding to AT.[7] This interaction occurs via a specific, high-affinity pentasaccharide sequence present on approximately one-third of the molecules in a UFH preparation.[2][5][6] Upon binding, heparin induces a conformational change in the AT molecule, exposing its reactive site loop.[5][8] This structural alteration transforms AT from a slow, progressive inhibitor into a rapid and highly efficient inactivator of coagulation factors, potentiating its activity by approximately 1000-fold.[5][8][9]

The activated heparin-AT complex targets several serine proteases within the coagulation cascade. The primary targets are Thrombin (Factor IIa) and activated Factor X (Factor Xa).[2][10] Additionally, the complex inhibits Factors IXa, XIa, and XIIa.[1][10][11]

-

Inhibition of Factor Xa: The conformational change induced in AT by heparin binding is sufficient to accelerate the inactivation of Factor Xa. This can be achieved by heparin fragments containing only the pentasaccharide sequence.[2][8]

-

Inhibition of Thrombin (Factor IIa): To inactivate thrombin, the heparin molecule must be of sufficient length (at least 18 saccharide units) to form a ternary bridge, binding simultaneously to both AT and thrombin.[2][6][8] This bridging action holds the enzyme and inhibitor in optimal proximity for rapid inactivation.

By inhibiting thrombin, heparin not only prevents the conversion of fibrinogen to fibrin (B1330869) but also blocks thrombin-induced activation of platelets and upstream cofactors V and VIII.[2][6]

The Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT is a global coagulation assay that evaluates the functional integrity of the intrinsic and common pathways of the coagulation cascade.[10][12]

The test measures the time, in seconds, required for clot formation in a plasma sample after the addition of a contact activator, a phospholipid substitute (partial thromboplastin), and calcium.[13][14]

-

"Partial" Thromboplastin: Refers to the use of a phospholipid reagent that provides a surface for coagulation complex assembly but lacks Tissue Factor, thereby bypassing the extrinsic pathway.[12]

-

"Activated": Refers to the initiation of the cascade by adding a contact activator (e.g., silica, kaolin, celite) that activates Factor XII, the first factor in the intrinsic pathway.[13]

The aPTT is sensitive to deficiencies or inhibition of the following factors:

-

Intrinsic Pathway: Factors XII, XI, IX, and VIII.[15]

-

Common Pathway: Factors X, V, II (Prothrombin), and I (Fibrinogen).[15]

Because heparin's targets (XIIa, XIa, IXa, Xa, IIa) are integral components of these pathways, the aPTT is a sensitive measure of its anticoagulant effect.[8][10] The prolongation of the aPTT correlates with the plasma concentration of heparin.[10]

Quantitative Analysis and Therapeutic Monitoring

Effective UFH therapy requires maintaining a plasma concentration that prevents thrombosis while minimizing the risk of hemorrhage. This is achieved by adjusting the heparin dose to keep the aPTT within a specific therapeutic range.

The following tables summarize the key quantitative data for UFH monitoring.

| Parameter | Therapeutic Range | Notes |

| aPTT (Ratio) | 1.5 - 2.5 times control value | This is the traditional target, though it can vary significantly based on the aPTT reagent used.[10][16][17] |

| aPTT (Absolute) | ~46 - 70 seconds | This is an example of an absolute time range and must be established locally for each reagent/instrument system.[18] |

| Anti-Factor Xa Assay | 0.3 - 0.7 IU/mL | This assay directly measures heparin activity and is often used to calibrate the therapeutic aPTT range.[2][10] |

| aPTT Result (seconds)a | IV Bolus | Action on Continuous IV Infusion | Repeat aPTT |

| < 35 (<1.2 x control) | 80 IU/kg | Increase rate by 4 IU/kg/h | 6 hours |

| 35-45 (1.2-1.5 x control) | 40 IU/kg | Increase rate by 2 IU/kg/h | 6 hours |

| 46-70 (1.5-2.5 x control) | None | No change | Next day |

| 71-90 (2.5-3.0 x control) | None | Reduce rate by 2 IU/kg/h | 6 hours |

| > 90 (>3.0 x control) | None | Stop infusion for 1 hour, then reduce rate by 3 IU/kg/h | 6 hours |

Experimental Protocols

Accurate aPTT measurement is highly dependent on adherence to standardized pre-analytical and analytical procedures.

-

Specimen Collection: Whole blood is collected in a light blue top tube containing a 3.2% sodium citrate (B86180) anticoagulant. It is critical to ensure a 9:1 blood-to-anticoagulant ratio; under- or over-filling the tube can lead to erroneous results.[13]

-

Sample Processing: The sample is centrifuged to prepare platelet-poor plasma. Testing should ideally be performed promptly, as coagulation factor stability can decline over time.[13]

-

Reagent Addition & Incubation: A specific volume of plasma is transferred to a cuvette. A reagent containing a contact activator (e.g., silica) and phospholipids (B1166683) is added. The mixture is incubated at 37°C for a specified period (e.g., 3-5 minutes) to allow for temperature equilibration and activation of the contact phase.[13]

-

Initiation of Coagulation: Pre-warmed calcium chloride is added to the mixture, initiating the coagulation cascade by replenishing the calcium that was chelated by the citrate anticoagulant.[13][19]

-

Clot Detection: An automated coagulation analyzer measures the time in seconds from the addition of calcium chloride until the formation of a fibrin clot is detected, typically via optical or mechanical methods.[13]

Limitations and Advanced Considerations

While the aPTT is a widely used test, it has significant limitations that are critical for researchers and clinicians to understand.

-

Reagent Variability: aPTT reagents from different manufacturers have widely varying responsiveness to heparin. A given heparin concentration can produce substantially different aPTT results depending on the reagent and coagulometer used.[2][10][16] This necessitates the establishment of institution-specific therapeutic ranges calibrated against an anti-Xa assay.[10]

-

Discordance with Anti-Xa Assay: A significant lack of correlation between aPTT and anti-Xa results is frequently observed.[20] This discordance can be caused by patient-specific variables, such as elevated levels of Factor VIII and fibrinogen (acute phase reactants), which can shorten the aPTT and lead to an underestimation of the heparin effect.[10][20]

-

Interfering Substances: The presence of a lupus anticoagulant can prolong the baseline aPTT, making the test unreliable for monitoring heparin therapy in these patients.[16][17] In such cases, the anti-Xa assay is the preferred monitoring method.[21]

References

- 1. scispace.com [scispace.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. aacnjournals.org [aacnjournals.org]

- 5. Heparin - Wikipedia [en.wikipedia.org]

- 6. uspharmacist.com [uspharmacist.com]

- 7. Antithrombin III Deficiency: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. To be or not to be a case of heparin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. m.youtube.com [m.youtube.com]

- 12. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 13. APTT | HE [hematology.mlsascp.com]

- 14. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 15. m.youtube.com [m.youtube.com]

- 16. droracle.ai [droracle.ai]

- 17. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]

- 18. empendium.com [empendium.com]

- 19. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

- 20. Activated partial thromboplastin time and anti-xa measurements in heparin monitoring: biochemical basis for discordance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. emedicine.medscape.com [emedicine.medscape.com]

An In-depth Technical Guide to Core Coagulation Assays for Graduate Students

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core coagulation assays essential for research and drug development. It delves into the principles, methodologies, and interpretation of Prothrombin Time (PT), Activated Partial Thromboplastin (B12709170) Time (aPTT), Thrombin Time (TT), and Fibrinogen assays. Detailed experimental protocols and quantitative data are presented to facilitate practical application and data analysis.

Introduction to Hemostasis and the Coagulation Cascade

Hemostasis is a complex physiological process that prevents excessive blood loss following vascular injury. It involves a delicate balance between pro-coagulant and anti-coagulant factors. The formation of a stable fibrin (B1330869) clot is the hallmark of secondary hemostasis and is orchestrated by the coagulation cascade. This cascade is traditionally divided into the extrinsic, intrinsic, and common pathways.[1][2][3]

The extrinsic pathway is initiated by the exposure of tissue factor (TF) at the site of injury, which activates Factor VII.[4][5][6] The intrinsic pathway is activated when blood comes into contact with a negatively charged surface, leading to the activation of Factor XII.[1][2][5] Both pathways converge on the common pathway , which begins with the activation of Factor X. This ultimately leads to the generation of thrombin, which converts soluble fibrinogen into insoluble fibrin strands, forming a stable clot.[1][6][7]

Core Coagulation Assays: Principles and Clinical Significance

Coagulation assays are vital laboratory tests used to assess the functionality of the coagulation cascade. They are crucial for diagnosing bleeding disorders, monitoring anticoagulant therapy, and evaluating liver function.[8][9]

Prothrombin Time (PT)

The Prothrombin Time (PT) test evaluates the extrinsic and common pathways of the coagulation cascade.[4][10] It measures the time in seconds it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor) and calcium.[11][12][13] The PT is sensitive to deficiencies or inhibitors of factors VII, X, V, II (prothrombin), and fibrinogen.[4][10]

Clinical Significance:

-

Monitoring oral anticoagulant therapy (e.g., warfarin).[11]

-

Screening for deficiencies of factors in the extrinsic and common pathways.[4]

-

Assessing liver function, as the liver synthesizes most of the coagulation factors.[8]

Activated Partial Thromboplastin Time (aPTT)

The Activated Partial Thromboplastin Time (aPTT) test assesses the intrinsic and common pathways.[2][3] It measures the time it takes for a clot to form after the addition of a contact activator (e.g., silica, kaolin), partial thromboplastin (a phospholipid substitute), and calcium to a plasma sample.[2][14] The aPTT is sensitive to deficiencies or inhibitors of factors XII, XI, IX, VIII, X, V, II, and fibrinogen.[3][15]

Clinical Significance:

-

Monitoring unfractionated heparin therapy.[14]

-

Screening for deficiencies of factors in the intrinsic and common pathways (e.g., hemophilia A and B).[3]

-

Detecting the presence of lupus anticoagulants.[14]

Thrombin Time (TT)

The Thrombin Time (TT) test specifically evaluates the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin.[1][16][17] It measures the time it takes for a clot to form after the addition of a standardized amount of thrombin to plasma.[18][19]

Clinical Significance:

-

Detecting the presence of thrombin inhibitors, such as heparin and direct thrombin inhibitors.[1][20]

-

Investigating quantitative (hypofibrinogenemia or afibrinogenemia) or qualitative (dysfibrinogenemia) disorders of fibrinogen.[1][21]

Fibrinogen Assay

Fibrinogen assays quantify the concentration of functional fibrinogen in the plasma. The most common method is the Clauss assay, which is a clot-based functional assay.[21][22] In this method, a high concentration of thrombin is added to diluted plasma, and the clotting time is measured.[4][8][21] The clotting time is inversely proportional to the fibrinogen concentration.[8] Another method is the prothrombin time (PT)-derived fibrinogen assay, which estimates the fibrinogen level from the optical density change during a routine PT test.[23]

Clinical Significance:

-

Diagnosing and managing congenital and acquired fibrinogen deficiencies.[22]

-

Assessing the risk of bleeding or thrombosis.

-

Monitoring fibrinogen replacement therapy.

Quantitative Data Summary

The following table summarizes the typical reference ranges for the core coagulation assays. It is important to note that these ranges can vary depending on the laboratory, reagents, and instrumentation used.[10][11] Each laboratory should establish its own normal ranges.[11]

| Assay | Conventional Units | SI Units |

| Prothrombin Time (PT) | 11 - 15 seconds[5] | 11 - 15 seconds |

| International Normalized Ratio (INR) | 0.9 - 1.3[5] | 0.9 - 1.3 |

| Activated Partial Thromboplastin Time (aPTT) | 25 - 40 seconds[5] | 25 - 40 seconds |

| Thrombin Time (TT) | < 24 seconds[5] | < 24 seconds |

| Fibrinogen (Clauss) | 150 - 450 mg/dL | 1.5 - 4.5 g/L[5] |

Signaling Pathways and Experimental Workflows

The Coagulation Cascade

Caption: The classical model of the coagulation cascade.

Prothrombin Time (PT) Assay Workflow

Caption: A simplified workflow for the Prothrombin Time (PT) assay.

Activated Partial Thromboplastin Time (aPTT) Assay Workflow

Caption: A simplified workflow for the aPTT assay.

Detailed Experimental Protocols

Specimen Collection and Processing

Proper specimen collection and handling are critical for accurate coagulation testing.[24]

-

Blood Collection: Draw blood into a light blue top tube containing 3.2% sodium citrate anticoagulant.[25][26] The ratio of blood to anticoagulant should be 9:1.[24][25] Underfilling or overfilling the tube can lead to erroneous results.[6]

-

Mixing: Gently invert the tube 3-4 times to ensure proper mixing of blood and anticoagulant. Do not shake, as this can cause hemolysis and platelet activation.

-

Transportation: Transport the sample to the laboratory at ambient temperature.

-

Centrifugation: Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[25] For certain tests, a double centrifugation step may be required to ensure the plasma is platelet-free.[6][26]

-

Storage: If testing is not performed immediately, the plasma should be separated and can be stored at room temperature for up to 4 hours, or frozen at -20°C or below for longer storage.[8][26]

Prothrombin Time (PT) Assay Protocol (Manual Method)

-

Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions. This reagent typically contains tissue factor and phospholipids.[11] Pre-warm the reagent and calcium chloride (0.025 M) to 37°C.[27]

-

Plasma Incubation: Pipette 100 µL of PPP into a pre-warmed test tube and incubate at 37°C for 1-2 minutes.[12]

-

Initiation of Clotting: Add 200 µL of the pre-warmed thromboplastin-calcium reagent to the plasma and simultaneously start a stopwatch.[11][12]

-

Clot Detection: Gently tilt the tube back and forth and observe for the formation of a fibrin clot. Stop the stopwatch as soon as the clot is visible.

-

Recording: Record the time in seconds. Perform the test in duplicate and average the results.

Activated Partial Thromboplastin Time (aPTT) Assay Protocol (Manual Method)

-

Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipids) and the calcium chloride (0.025 M) solution according to the manufacturer's instructions. Pre-warm both to 37°C.[14][25]

-

Plasma and Reagent Incubation: Pipette 100 µL of PPP and 100 µL of the aPTT reagent into a pre-warmed test tube. Incubate the mixture at 37°C for the time specified by the reagent manufacturer (typically 3-5 minutes).[14]

-

Initiation of Clotting: Add 100 µL of the pre-warmed calcium chloride solution to the mixture and simultaneously start a stopwatch.[2]

-

Clot Detection: Gently tilt the tube and observe for clot formation. Stop the stopwatch upon visualization of the clot.

-

Recording: Record the time in seconds. Perform the test in duplicate and average the results.

Thrombin Time (TT) Assay Protocol (Manual Method)

-

Reagent Preparation: Reconstitute the thrombin reagent to the desired concentration (e.g., 3 IU/mL) using the provided buffer. Pre-warm the reagent to 37°C.[10]

-

Plasma Incubation: Pipette 200 µL of PPP into a pre-warmed test tube and incubate at 37°C for 1-2 minutes.

-

Initiation of Clotting: Add 100 µL of the pre-warmed thrombin reagent to the plasma and start a stopwatch simultaneously.[10]

-

Clot Detection: Observe for clot formation by gently tilting the tube. Stop the stopwatch when a clot is formed.

-

Recording: Record the clotting time in seconds.

Fibrinogen Assay Protocol (Clauss Method)

-

Preparation of Standard Curve:

-

Prepare a series of dilutions of a standard plasma with a known fibrinogen concentration (e.g., 1:5, 1:10, 1:20, 1:40) using the provided buffer.[4][5]

-

Perform a clotting time test on each dilution by adding a high concentration of thrombin (e.g., 100 IU/mL).[4]

-

Plot the clotting times (in seconds) against the fibrinogen concentrations (in mg/dL or g/L) on a log-log scale to generate a standard curve.[5]

-

-

Patient Sample Preparation: Dilute the patient's PPP (typically 1:10) with the provided buffer.[5]

-

Clotting Time Measurement:

-

Pipette 200 µL of the diluted patient plasma into a pre-warmed test tube and incubate at 37°C for 1-2 minutes.

-

Add 100 µL of the high-concentration thrombin reagent and start a stopwatch.

-

Measure the time to clot formation.

-

-

Fibrinogen Concentration Determination: Determine the fibrinogen concentration of the patient sample by interpolating its clotting time from the standard curve.[21]

Note on Automated Methods: Automated coagulation analyzers perform these assays using similar principles but with automated pipetting, incubation, and clot detection (optical or mechanical).[11] It is crucial to follow the specific instrument's operating manual and the reagent manufacturer's instructions.[27]

Quality Control

Maintaining the accuracy and precision of coagulation testing is paramount. A robust quality control (QC) program is essential.[16][17]

-

Internal Quality Control (IQC): Run at least two levels of controls (normal and abnormal) with each batch of patient samples. The results should fall within the established acceptable ranges.

-

External Quality Assessment (EQA): Participate in proficiency testing programs to compare your laboratory's results with those of other laboratories.[24]

-

Pre-analytical Variables: Pay close attention to pre-analytical factors such as proper sample collection, handling, and storage, as these are major sources of error.[24]

-

Reagent and Instrument Maintenance: Regularly check reagent stability and expiration dates. Perform routine maintenance and calibration of coagulation analyzers as recommended by the manufacturer.

Conclusion

A thorough understanding of the principles and methodologies of core coagulation assays is fundamental for researchers and professionals in drug development. This guide provides a detailed foundation for performing and interpreting PT, aPTT, TT, and fibrinogen assays. By adhering to standardized protocols and implementing rigorous quality control measures, reliable and accurate data can be generated to advance research and ensure patient safety.

References

- 1. Thrombin time - Wikipedia [en.wikipedia.org]

- 2. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 3. researchgate.net [researchgate.net]

- 4. Screening Tests in Haemostasis:Fibrinogen Assays [practical-haemostasis.com]

- 5. learnhaem.com [learnhaem.com]

- 6. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]

- 7. Eurofins Biomnis Test Guide [testguide.ie]

- 8. Prothrombin and Activated Partial Thromboplastin Reagents | Fisher Scientific [fishersci.com]

- 9. coachrom.com [coachrom.com]

- 10. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 11. www1.wfh.org [www1.wfh.org]

- 12. atlas-medical.com [atlas-medical.com]

- 13. Coagulation Testing in Real-World Setting: Insights From a Comprehensive Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quality control in coagulation testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. QC in coagulation | PPT [slideshare.net]

- 16. learnhaem.com [learnhaem.com]

- 17. atlas-medical.com [atlas-medical.com]

- 18. Thrombin Time | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]

- 19. Fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mail.biochemia-medica.com [mail.biochemia-medica.com]

- 21. linear.es [linear.es]

- 22. Thrombin Time (Bovine), Plasma - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]

- 23. atlas-medical.com [atlas-medical.com]

- 24. youtube.com [youtube.com]

- 25. diagen.co.uk [diagen.co.uk]

- 26. biolabo.fr [biolabo.fr]

- 27. transasia.co.in [transasia.co.in]

Methodological & Application (aptt)

Application Notes and Protocols: A Comprehensive Guide to the Activated Partial Thromboplastin Time (aPTT) Assay for the Research Laboratory

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Activated Partial Thromboplastin Time (aPTT) assay is a fundamental screening test in coagulation research and clinical diagnostics. It assesses the integrity of the intrinsic and common pathways of the coagulation cascade.[1] This application note provides a detailed, step-by-step protocol for performing the aPTT assay in a research laboratory setting. It is intended to guide researchers, scientists, and drug development professionals in obtaining accurate and reproducible results for investigating bleeding disorders, monitoring anticoagulant therapy, and evaluating the procoagulant or anticoagulant properties of new chemical entities.

Principle of the Assay

The aPTT test measures the time it takes for a fibrin (B1330869) clot to form in a plasma sample after the addition of a contact activator and a phospholipid substitute in the presence of calcium.[1] The assay proceeds in two main stages. First, the "partial thromboplastin" reagent, which contains a negatively charged activator (e.g., silica, ellagic acid, or kaolin) and a phospholipid substitute (cephalin), is incubated with citrated platelet-poor plasma (PPP). The activator initiates the intrinsic pathway by activating Factor XII. The phospholipid substitute provides a surface for the assembly of coagulation factor complexes. In the second stage, calcium chloride is added to the mixture, initiating the coagulation cascade, which culminates in the formation of a fibrin clot. The time from the addition of calcium to the formation of the clot is the aPTT.[1]

Data Presentation

The following table summarizes key quantitative parameters for the aPTT assay. It is crucial to note that reference ranges can vary significantly between laboratories depending on the reagents, instrumentation, and patient population. Each laboratory should establish its own reference ranges.[1][2][3]

| Parameter | Value | Reference |

| Sample Volume (Platelet-Poor Plasma) | 50 - 100 µL | [4][5][6] |

| aPTT Reagent Volume | 50 - 100 µL | [4][5][6] |

| Calcium Chloride (CaCl2) Concentration | 0.020 - 0.025 mol/L | [3][4] |

| Calcium Chloride (CaCl2) Volume | 50 - 100 µL | [3][4][5] |

| Incubation Temperature | 37°C | [1][3][4] |

| Plasma/aPTT Reagent Incubation Time | 3 - 5 minutes | [3][5][7] |

| Typical Normal Range | 25 - 40 seconds | [1][2][3][5][8] |

| Therapeutic Range for Unfractionated Heparin | 1.5 - 2.5 times the control/baseline value | [2][8] |

| Critical Value (suggests high bleeding risk) | > 70 - 100 seconds | [2] |

Experimental Protocols

Materials and Reagents

-

aPTT reagent (containing a contact activator and phospholipid substitute)

-

Calcium chloride solution (0.025 M)

-

Normal and abnormal coagulation control plasmas

-

3.2% buffered sodium citrate (B86180) blood collection tubes

-

Plastic test tubes and precision pipettes

-

Coagulometer or a 37°C water bath and stopwatch

Preparation of Platelet-Poor Plasma (PPP)

Accurate aPTT results are highly dependent on the quality of the plasma sample. Platelet-poor plasma is essential as residual platelets can interfere with the assay.

-

Blood Collection: Collect whole blood into a 3.2% sodium citrate tube. Ensure the tube is filled to the proper volume to maintain a 9:1 blood-to-anticoagulant ratio.[3] Gently invert the tube 3-4 times to mix.

-

First Centrifugation: Centrifuge the citrated whole blood at 2500 x g for 15 minutes at room temperature.[3][4]

-

Plasma Aspiration: Carefully aspirate the supernatant (plasma) using a plastic pipette, being cautious not to disturb the buffy coat layer, and transfer it to a clean plastic tube.

-

Second Centrifugation (optional but recommended for inhibitor testing): To ensure the plasma is platelet-poor, a second centrifugation step of the collected plasma at 2500 x g for 15 minutes is recommended.

-

Storage: The PPP can be tested within 4 hours if stored at room temperature. For longer storage, it should be frozen at -20°C or below and thawed rapidly at 37°C before use.[3]

aPTT Assay Protocol (Manual Method)

-

Pre-warming: Pre-warm the aPTT reagent and calcium chloride solution to 37°C.

-

Plasma Incubation: Pipette 100 µL of platelet-poor plasma (sample, normal control, or abnormal control) into a pre-warmed test tube. Incubate for 1-2 minutes at 37°C.

-

Reagent Addition and Incubation: Add 100 µL of the pre-warmed aPTT reagent to the plasma. Mix and incubate the mixture for exactly 3 to 5 minutes at 37°C.[5][6]

-

Initiation of Coagulation: Forcibly pipette 100 µL of the pre-warmed calcium chloride solution into the tube and simultaneously start a stopwatch.

-

Clot Detection: Keep the tube at 37°C and gently tilt it at regular intervals to observe for the formation of a fibrin clot. Stop the stopwatch as soon as the clot is visible and record the time in seconds.

Quality Control

-

Run normal and abnormal control plasmas with each batch of tests to ensure the reliability of the reagents and the system.

-

Results for the controls should fall within the laboratory's established ranges. If not, the patient results should be considered invalid, and troubleshooting should be initiated.[4][9]

Interpretation of Results

-

Normal aPTT: A result within the established reference range indicates that the intrinsic and common coagulation pathways are intact.

-

Prolonged aPTT: A prolonged aPTT can indicate a deficiency in one or more of the coagulation factors of the intrinsic or common pathways (e.g., Factors VIII, IX, XI, XII, X, V, II, and fibrinogen), the presence of an inhibitor such as unfractionated heparin or a lupus anticoagulant, or other conditions like vitamin K deficiency or liver disease.[1][2][10]

-

Shortened aPTT: A shortened aPTT may be associated with an increased risk of thrombosis.[1]

Mixing Studies for Prolonged aPTT

If a patient's aPTT is prolonged, a mixing study can help differentiate between a factor deficiency and the presence of an inhibitor.

-

Procedure: Mix equal parts of the patient's plasma with normal pooled plasma.[11][12][13]

-

Immediate aPTT: Perform the aPTT test on the mixture immediately.

-

Incubated aPTT: Incubate the mixture at 37°C for 1-2 hours and then repeat the aPTT.[11][12][13]

-

Interpretation:

-

Correction: If the aPTT of the mixture corrects to within the normal range, it suggests a factor deficiency.[12][13]

-

No Correction: If the aPTT of the mixture remains prolonged, it suggests the presence of an inhibitor.[12][13] A time-dependent inhibitor (e.g., Factor VIII inhibitor) may show correction in the immediate mix but will not correct after incubation.[13]

-

Mandatory Visualizations

Signaling Pathway

Caption: Coagulation cascade showing the intrinsic and common pathways evaluated by the aPTT assay.

Experimental Workflow

Caption: Experimental workflow for the Activated Partial Thromboplastin Time (aPTT) assay.

References

- 1. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. linear.es [linear.es]

- 4. atlas-medical.com [atlas-medical.com]

- 5. agdbio.com [agdbio.com]

- 6. bioresearch.com.jo [bioresearch.com.jo]

- 7. atlas-medical.com [atlas-medical.com]

- 8. Activated Partial Thromboplastin Time (APTT) Test & APTT Levels [webmd.com]

- 9. biodatacorp.com [biodatacorp.com]

- 10. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 11. timsapi.lab.ccf.org [timsapi.lab.ccf.org]

- 12. clevelandcliniclabs.com [clevelandcliniclabs.com]

- 13. captodayonline.com [captodayonline.com]

Application Notes and Protocols for Activated Partial Thromboplastin Time (aPTT) Testing of Citrated Plasma Samples